4-Methyl-2-heptanone

Antimicrobial Resistance Chemical Ecology Natural Product Bioactivity

4-Methyl-2-heptanone (CAS 6137-06-0), also systematically named 4-methylheptan-2-one, is a branched C8 methyl ketone with the molecular formula C8H16O and a molecular weight of 128.21 g/mol. It is a colorless to pale yellow liquid at room temperature, characterized by a fruity, forest-like odor, and is commercially available from specialist chemical suppliers at typical purities of ≥95%.

Molecular Formula C8H16O
Molecular Weight 128.21 g/mol
CAS No. 6137-06-0
Cat. No. B1266389
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-2-heptanone
CAS6137-06-0
Molecular FormulaC8H16O
Molecular Weight128.21 g/mol
Structural Identifiers
SMILESCCCC(C)CC(=O)C
InChIInChI=1S/C8H16O/c1-4-5-7(2)6-8(3)9/h7H,4-6H2,1-3H3
InChIKeyBIFPSSTVLFHHEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methyl-2-heptanone (CAS 6137-06-0): A Branched Methyl Ketone for Niche Scientific and Industrial Sourcing


4-Methyl-2-heptanone (CAS 6137-06-0), also systematically named 4-methylheptan-2-one, is a branched C8 methyl ketone with the molecular formula C8H16O and a molecular weight of 128.21 g/mol [1]. It is a colorless to pale yellow liquid at room temperature, characterized by a fruity, forest-like odor, and is commercially available from specialist chemical suppliers at typical purities of ≥95% [2]. Distinct from its linear isomer 2-heptanone by a methyl branch at the 4-position, this compound participates in niche biological roles—including as a volatile organic metabolite identified in urine metabolomics studies and as a component of insect glandular secretions—and serves as a specialized synthetic intermediate or analytical reference standard rather than a commodity solvent.

Why 4-Methyl-2-heptanone Cannot Be Replaced by Common In-Class Analogs Like 2-Heptanone or MIBK for Research


In procurement for scientific research, 4-methyl-2-heptanone cannot be casually substituted by structurally similar ketones such as 2-heptanone, 4-methyl-3-heptanone, or 4-methyl-2-pentanone (MIBK). The position of the methyl branch at C4 fundamentally alters its physical properties (e.g., boiling point, log P) and its biological interactions. Experimental evidence shows that 4-methyl-2-heptanone is selectively inactive in antimicrobial assays where 2-heptanone and 3-octanone display strong activity [1]. Its role in insect chemical ecology is functionally distinct: while 4-methyl-3-heptanone acts as the principal alarm pheromone in Atta ants, 4-methyl-2-heptanone does not trigger alarm behavior [2]. In environmental chemistry, it emerges as a unique degradation intermediate in water treatment processes and as a specific off-flavor marker in aquaculture, profiles that simple linear ketones do not replicate [3][4]. Substitution without verification would compromise the integrity of analytical, biological, or sensory data.

Quantitative and Qualitative Evidence Differentiating 4-Methyl-2-heptanone from Its Closest Analogs


Differential Antimicrobial Selectivity: 4-Methyl-2-heptanone Is Inactive Where 2-Heptanone and 3-Octanone Are Active

In a direct comparative study, the major volatile constituents of Atta ant mandibular and metapleural gland secretions were individually assayed for antimicrobial activity against Escherichia coli, Staphylococcus aureus, and Candida albicans using filter paper disc diffusion at concentrations of 250–6,000 ng/μL. 2-Heptanone and 3-octanone demonstrated strong antibacterial activity, and 4-methyl-3-heptanol, hexanoic acid, and octanoic acid were the most effective overall. Critically, 4-methyl-2-heptanone and β-citronellol were the only tested components that proved inactive against all bacterial strains employed [1]. This selective inactivity is not a generic feature of methyl ketones—2-heptanone (lacking the C4 methyl branch) was active—pointing to a specific structure-activity relationship that makes 4-methyl-2-heptanone a useful negative control or specialized tool in bioactivity screening.

Antimicrobial Resistance Chemical Ecology Natural Product Bioactivity

Unique Identity as a UV/Chlorine Degradation Intermediate of Geosmin and 2-MIB

During investigation of UV/chlorine advanced oxidation processes for removing taste-and-odor compounds from drinking water, 4-methyl-2-heptanone was newly identified as a specific intermediate product formed during the degradation of both geosmin and 2-methylisoborneol (2-MIB) [1]. Under UV photolysis at 254 nm combined with chlorination, complete removal of geosmin and 2-MIB was achieved within 40 min and 1 h, respectively. The degradation followed pseudo-first-order kinetics. 4-Methyl-2-heptanone appeared alongside other distinct intermediates such as 2-methyl-3-pentanol, 2,4-dimethyl-1-heptene, and 1,1-dichloro-2,4-dimethyl-1-heptane, and its concentration diminished as the reaction progressed further. This compound is not a generic oxidation product; its formation is specific to the bicyclic terpenoid structure of the parent odorants, making it a valuable mechanistic marker for reaction pathway validation.

Water Treatment Environmental Chemistry Degradation Pathway Analysis

Identification as a Specific 'Forest' Off-Flavor Volatile in Recirculating Aquaculture Systems (RAS)

In the first successful isolation and characterization of geosmin-producing myxobacteria from recirculating aquaculture systems (RAS), researchers identified 4-methyl-2-heptanone as a newly recognized potential off-flavor compound [1]. The compound was detected when Myxococcus virescens AT3 and Corallococcus exiguus AT4 were cultivated in RAS water, which stimulated the production of volatile organic compounds (VOCs) beyond geosmin. Sensory characterization assigned 4-methyl-2-heptanone a distinctive 'forest' odor descriptor, clearly differentiating it from the 'earthy-musty' notes of geosmin and 2-MIB, the 'medicinal' and 'chemical' descriptor of co-identified 3-methyl-1-butanol, and the 'musty,' 'earthy,' and 'flowery' character of a presumptive sesquiterpenoid. Cell-specific geosmin production was quantified and found to be highest in low-nutrient medium and RAS water, providing a quantitative production context for the accompanying VOCs.

Aquaculture Quality Control Off-Flavor Mitigation Volatile Organic Compound Analysis

Functional Exclusion from Ant Alarm Pheromone Activity: 4-Methyl-2-heptanone vs. 4-Methyl-3-heptanone

The alarm pheromone system of the Texas leaf-cutting ant (Atta texana) exhibits strict structural specificity. The principal alarm pheromone has been unequivocally identified as S-(+)-4-methyl-3-heptanone, with both enantiomers of 4-methyl-3-heptanone synthesized and compared biologically [1]. Electroantennogram (EAG) recordings from major workers and males of A. texana demonstrated strong, dose-dependent responses to serial dilutions of both the primary alarm substance 4-methyl-3-heptanone and the secondary alarm substance 2-heptanone [2]. The geometric average of response ratios at threshold concentrations showed S-(+)-4-methyl-3-heptanone to be approximately 100 times more active than the R-(−) enantiomer on A. texana. 4-Methyl-2-heptanone, despite being structurally very similar, is absent from the documented alarm pheromone constituents and elicits no alarm behavioral response, underscoring the critical importance of the ketone group position for receptor recognition.

Chemical Ecology Insect Pheromones Stereochemistry-Activity Relationships

Validated Application Scenarios for Procuring 4-Methyl-2-heptanone Based on Peer-Reviewed Evidence


Chemical Ecology Research: Negative Control for Ant Alarm Pheromone Bioassays

In electrophysiological and behavioral studies of attine ant communication, 4-methyl-2-heptanone serves as a structurally matched but functionally inert control. While S-(+)-4-methyl-3-heptanone is the principal alarm pheromone of Atta texana and Atta cephalotes—eliciting dose-dependent EAG responses and alarm behavior—4-methyl-2-heptanone, differing only in the carbonyl position from C3 to C2, fails to trigger any alarm response [1]. Procuring both compounds from a single supplier ensures matched purity and solvent conditions for rigorous receptor specificity experiments. This application is directly supported by the work of Riley et al. (1974) and subsequent EPA-documented confirmations.

Environmental Water Chemistry: Analytical Reference Standard for Geosmin/2-MIB Degradation Pathway Studies

Research groups investigating advanced oxidation processes (UV photolysis, UV/chlorine, UV/H₂O₂) for the removal of taste-and-odor compounds from drinking water require authentic 4-methyl-2-heptanone as a reference standard for intermediate identification [1]. Kim et al. (2016) demonstrated that 4-methyl-2-heptanone is a degradation intermediate common to both geosmin and 2-MIB under UV/chlorine treatment, with its transient formation and subsequent degradation tracked over the reaction course. Using this compound as a calibration standard enables accurate quantification of reaction kinetics and validation of proposed degradation pathways, which is essential for optimizing water treatment process parameters.

Aquaculture Quality Assurance: GC-MS Reference for 'Forest' Off-Flavor Diagnosis in RAS

With the recent identification of 4-methyl-2-heptanone as a novel 'forest' off-flavor compound produced by myxobacteria in recirculating aquaculture systems (RAS), aquaculture quality control laboratories now require this compound as a certified reference material for sensory and instrumental analysis [1]. Södergren et al. (2025) demonstrated that M. virescens AT3 and C. exiguus AT4 produce this VOC specifically when cultivated in RAS water, and its distinctive 'forest' odor is clearly distinguishable from geosmin's earthy-musty character. Incorporating 4-methyl-2-heptanone into GC-MS calibration panels allows for rapid source diagnosis in tainted fish, enabling targeted microbial management rather than generic remediation.

Structure-Activity Relationship (SAR) Studies: Investigating the Role of Ketone Branching in Bioactivity

The selective antimicrobial inactivity of 4-methyl-2-heptanone—contrasting sharply with the strong activity of its linear analog 2-heptanone and the branched 4-methyl-3-heptanol—makes it a valuable probe molecule in SAR investigations of ketone antimicrobials [1]. Mendonça et al. (2009) showed that while most Atta glandular secretion components (citral, geraniol, 2-heptanone, 3-octanone, 4-methyl-3-heptanol, hexanoic acid, octanoic acid) were active against resistant E. coli, S. aureus, and C. albicans strains, 4-methyl-2-heptanone and β-citronellol were uniquely inactive. Systematic comparison of these structurally related molecules under identical assay conditions allows medicinal chemists to map the structural determinants of antimicrobial activity in this ketone series.

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